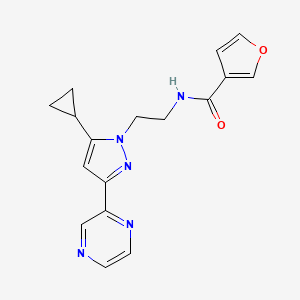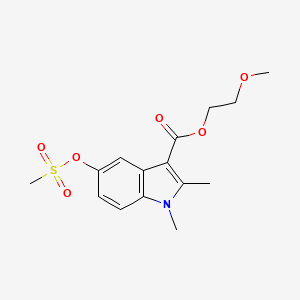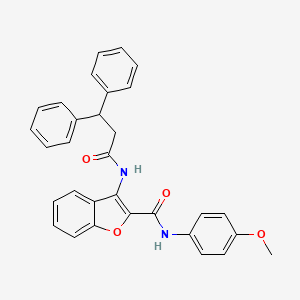![molecular formula C15H21NO4S B2906068 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid CAS No. 1306360-76-8](/img/structure/B2906068.png)
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid, also known as MS-153, is a chemical compound that has been widely studied for its potential use in treating neurological disorders. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
Target of Action
The primary target of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid is Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has several advantages for lab experiments. It has a high affinity and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid is also relatively stable and can be easily synthesized in the laboratory.
However, there are also some limitations to using 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in animal studies. Additionally, 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid can have off-target effects on other ionotropic glutamate receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid. One potential area of investigation is its use in combination with other drugs for the treatment of neurological disorders. 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has been shown to have synergistic effects with other NMDA receptor antagonists such as memantine and ketamine. Another potential direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid in the brain and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid involves the reaction of 4-methylbenzenesulfonyl chloride with 3-piperidinopropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis process is typically around 60-70%.
Aplicaciones Científicas De Investigación
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress in the brain. 3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid has also been investigated for its potential use in treating chronic pain, depression, and anxiety.
Propiedades
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-4-7-14(8-5-12)21(19,20)16-10-2-3-13(11-16)6-9-15(17)18/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHNEHWTBWQXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2905985.png)
![5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2905987.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2905989.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-(dimethylamino)benzylidene)propanehydrazide](/img/structure/B2905993.png)
![Methyl 4-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboxylate](/img/structure/B2905997.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2906000.png)
![1-(2-Chloro-6-fluorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2906002.png)

![(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2906004.png)


